

Elucidation of N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine

Cat. No.: B112621

[Get Quote](#)

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a consolidated overview of the structural elucidation of the chemical compound **N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine**. Due to the limited availability of comprehensive experimental data in publicly accessible literature, this document synthesizes foundational chemical information, proposes a viable synthetic pathway, and outlines the expected analytical characterization based on established principles of organic chemistry and spectroscopy.

Chemical Structure and Properties

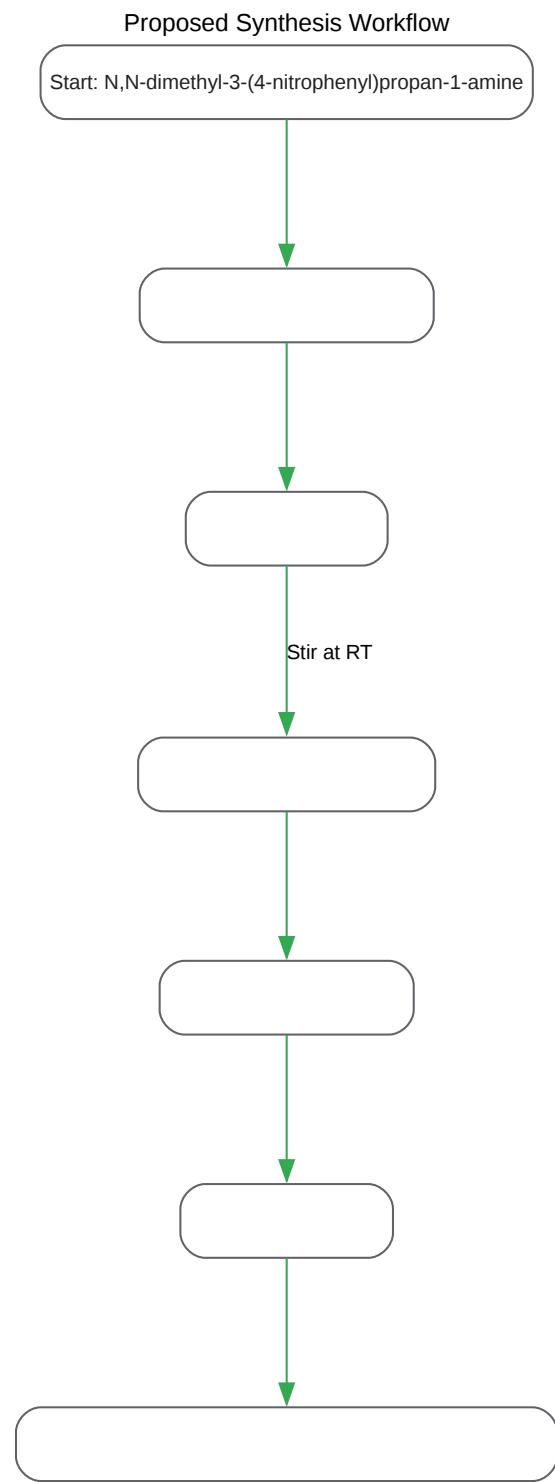
N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine is an aromatic amine derivative characterized by a p-substituted aniline ring linked to a dimethylaminopropyl group.

Table 1: Physicochemical Properties of **N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine**

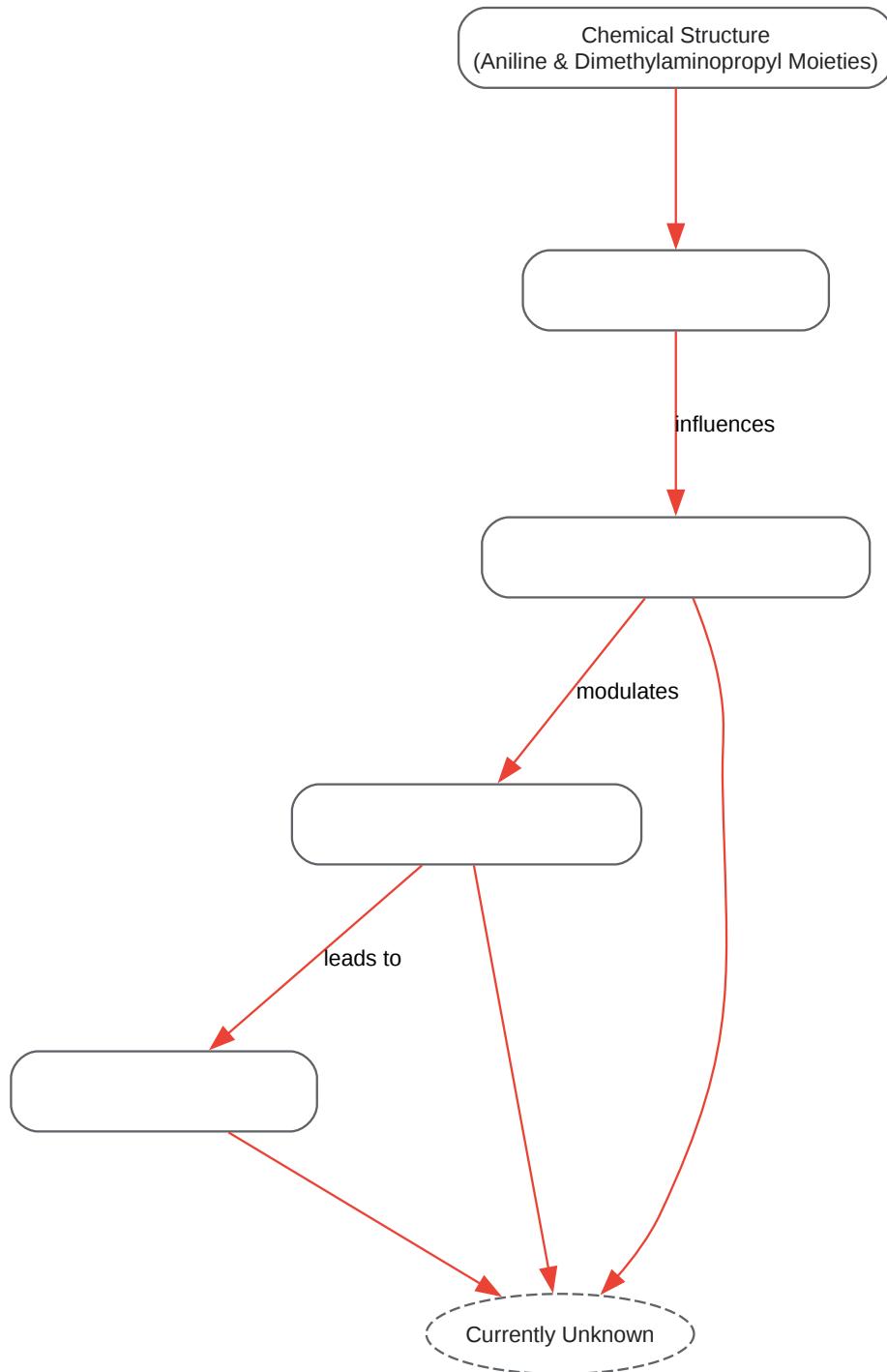
Property	Value	Source
Molecular Formula	C ₁₁ H ₁₈ N ₂	[Calculated]
Molecular Weight	178.27 g/mol	[Calculated]
CAS Number	42817-60-7	Pharmaffiliates
Appearance	Solid (predicted)	Sigma-Aldrich
Synonyms	4-Amino-N,N-dimethylbenzenepropanamine, 4-(3-Dimethylaminopropyl)aniline	Pharmaffiliates

Below is a two-dimensional representation of the chemical structure.

Caption: 2D structure of **N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine**.


Proposed Synthesis Protocol

A definitive, peer-reviewed synthesis protocol for **N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine** is not readily available. However, a plausible and efficient synthetic route involves the reduction of its nitro-precursor, N,N-dimethyl-3-(4-nitrophenyl)propan-1-amine. This method is a standard procedure for the preparation of aromatic amines.


Experimental Workflow: A Proposed Two-Step Synthesis

- **Synthesis of N,N-dimethyl-3-(4-nitrophenyl)propan-1-amine:** This intermediate can be synthesized via nucleophilic aromatic substitution of 4-fluoronitrobenzene or 4-chloronitrobenzene with the Grignard reagent derived from 3-(dimethylamino)propyl chloride. Alternatively, a Williamson ether synthesis-like reaction between 4-nitrophenol and 3-(dimethylamino)propyl chloride can be employed, followed by rearrangement or subsequent steps.
- **Reduction of the Nitro Group:** The nitro-intermediate is then reduced to the corresponding primary amine. A common and effective method for this transformation is catalytic hydrogenation.

- Reactants: N,N-dimethyl-3-(4-nitrophenyl)propan-1-amine, Hydrogen gas (H₂), Palladium on Carbon (Pd/C) catalyst (5-10 mol%).
- Solvent: A polar protic solvent such as ethanol or methanol is typically used.
- Procedure:
 1. The nitro compound is dissolved in the chosen solvent in a hydrogenation vessel.
 2. A catalytic amount of Pd/C is added to the solution.
 3. The vessel is sealed and purged with an inert gas (e.g., nitrogen or argon), followed by the introduction of hydrogen gas to the desired pressure (typically 1-5 atm).
 4. The reaction mixture is stirred vigorously at room temperature until the consumption of hydrogen ceases, indicating the completion of the reaction.
 5. Upon completion, the catalyst is removed by filtration through a pad of celite.
 6. The solvent is removed from the filtrate under reduced pressure to yield the crude **N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine**.
 7. Further purification can be achieved by column chromatography or recrystallization.

Structure-Function Relationship (Hypothetical)

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Elucidation of N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b112621#n-3-4-aminophenyl-propyl-n-n-dimethylamine-structure-elucidation\]](https://www.benchchem.com/product/b112621#n-3-4-aminophenyl-propyl-n-n-dimethylamine-structure-elucidation)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com